molecular formula C10H11BrN2O4 B13871266 Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate

Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate

Cat. No.: B13871266
M. Wt: 303.11 g/mol
InChI Key: XVRJSFBLXVNPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromo group, a methoxy group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-methoxypyridine and ethyl oxalyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate involves its interaction with specific molecular targets. The bromo and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11BrN2O4

Molecular Weight

303.11 g/mol

IUPAC Name

ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate

InChI

InChI=1S/C10H11BrN2O4/c1-3-17-10(15)9(14)12-6-4-7(11)13-8(5-6)16-2/h4-5H,3H2,1-2H3,(H,12,13,14)

InChI Key

XVRJSFBLXVNPGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=NC(=C1)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.